1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
The compound 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea features a triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- Position 6: Substituted with pyrrolidin-1-yl, a saturated five-membered amine ring that enhances solubility and modulates steric interactions.
- Position 3: A urea moiety linked via a methyl group.
- Ethyl group: Attached to the urea nitrogen, contributing to lipophilicity and metabolic stability.
This scaffold is structurally analogous to several triazolo-pyridazine derivatives reported in recent literature and patents, which exhibit diverse biological activities ranging from kinase inhibition to cytotoxicity.
Properties
IUPAC Name |
1-ethyl-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-14-13(21)15-9-12-17-16-10-5-6-11(18-20(10)12)19-7-3-4-8-19/h5-6H,2-4,7-9H2,1H3,(H2,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGMHZQAZKCXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (ETPU), is a member of the triazole-containing pyridazine derivatives family. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
. This interaction can lead to changes in the function of these targets, potentially leading to the observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogs with Triazolo[4,3-b]Pyridazine Core
Substituent Variations at Position 6
The nature of substituents at position 6 significantly influences biological activity and pharmacokinetics:
Key Observations :
- Chloro substituents (e.g., 2a–c) are often used as synthetic intermediates but may reduce bioavailability due to hydrophobicity.
- Pyrrolidin-1-yl (target compound) and pyrazole (PF-4254644) groups enhance target engagement through hydrogen bonding and steric fit, respectively .
Modifications at Position 3
The methyl-urea group in the target compound distinguishes it from analogs with alternative linkages:
Key Observations :
- Urea groups (target compound, 62E) enhance binding affinity compared to methyl-linked quinolines .
- Sulfanyl-benzothiazole in 62E increases molecular weight and may affect permeability .
Cytotoxicity
Triazolo-pyridazine derivatives exhibit variable cytotoxicity depending on substituents:
Key Observations :
- Arylidenehydrazinyl derivatives (e.g., 4a–g) show weaker activity than adriamycin, suggesting the need for optimized substituents .
- The target compound’s pyrrolidine and urea groups may balance cytotoxicity and selectivity, but experimental validation is required.
Kinase Inhibition
| Compound | Target Kinase | Potency (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| PF-4254644 | c-Met | <10 nM | High (exquisite) | |
| 6-Triazolo-quinolines | c-Met | ~100 nM | Moderate | |
| Target Compound | — | — | Predicted c-Met inhibition | — |
Key Observations :
- Pyrazole substituents (PF-4254644) confer high potency, while quinoline analogs are less effective .
- The target compound’s urea group may mimic ATP-binding interactions, but pyrrolidine’s bulk could limit fit in active sites.
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : PF-4254644’s methyl-pyrazole resists oxidation, enhancing half-life . In contrast, hydrazinyl derivatives (3a–c) may undergo rapid metabolic clearance .
- Solubility : Pyrrolidin-1-yl (target compound) and hydrazinyl groups improve aqueous solubility compared to chloro derivatives .
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